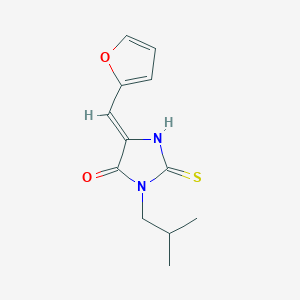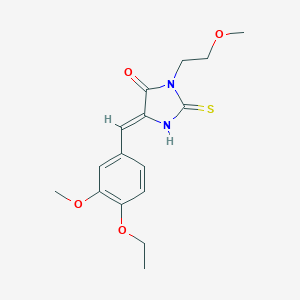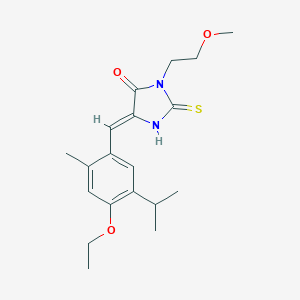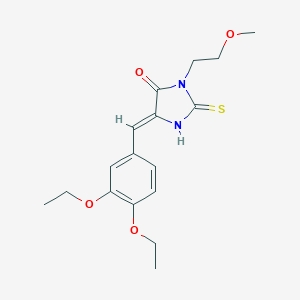![molecular formula C27H24Cl2O5 B305714 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as D609 and is known for its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).
Mecanismo De Acción
D609 inhibits 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of phosphatidylcholine. This inhibition leads to a decrease in the production of phosphatidylcholine, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
D609 has been shown to have various biochemical and physiological effects. Inhibition of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by D609 has been shown to reduce the production of reactive oxygen species, which are known to be involved in the pathogenesis of various diseases. Additionally, D609 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using D609 in lab experiments is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione selectively. This allows researchers to study the effects of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione inhibition without affecting other pathways. However, one of the limitations of using D609 is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of D609. One of the most promising directions is the development of D609-based therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of D609 and its effects on different signaling pathways. Finally, the development of more efficient synthesis methods for D609 could lead to its wider use in various fields of research.
Conclusion:
In conclusion, D609 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has led to its use in the study of various diseases, including cancer, inflammation, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of D609 and its potential applications in different fields.
Métodos De Síntesis
The synthesis of D609 involves a multistep process that starts with the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst to form the final product, D609. This synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
D609 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of D609 is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which is an enzyme that plays a crucial role in the production of phosphatidylcholine. This inhibition has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propiedades
Nombre del producto |
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
Fórmula molecular |
C27H24Cl2O5 |
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
9-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C27H24Cl2O5/c1-32-24-13-15(11-12-21(24)33-14-16-17(28)5-2-6-18(16)29)25-26-19(30)7-3-9-22(26)34-23-10-4-8-20(31)27(23)25/h2,5-6,11-13,25H,3-4,7-10,14H2,1H3 |
Clave InChI |
ZAHMJQZXBHKLGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)





![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)